Thiophene, 3,3-difluorotetrahydro-, 1,1-dioxide
CAS No.: 779355-86-1
Cat. No.: VC8368771
Molecular Formula: C4H6F2O2S
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 779355-86-1 |
|---|---|
| Molecular Formula | C4H6F2O2S |
| Molecular Weight | 156.15 g/mol |
| IUPAC Name | 3,3-difluorothiolane 1,1-dioxide |
| Standard InChI | InChI=1S/C4H6F2O2S/c5-4(6)1-2-9(7,8)3-4/h1-3H2 |
| Standard InChI Key | VRYOEMBHJGNZTI-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1(F)F |
| Canonical SMILES | C1CS(=O)(=O)CC1(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic name 3,3-difluorotetrahydrothiophene-1,1-dioxide reflects its core structure:
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A five-membered tetrahydrothiophene ring (saturated thiophene) with sulfur at position 1.
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Two fluorine atoms substituted at the 3-position (geminal di-fluoro group).
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Two oxygen atoms bonded to sulfur, forming a sulfone group (1,1-dioxide).
The molecular formula is C₄H₆F₂O₂S, with a molecular weight of 156.08 g/mol. The sulfone group introduces significant polarity, while fluorine atoms enhance electronegativity and metabolic stability .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for 3,3-difluorotetrahydrothiophene-1,1-dioxide is documented, analogous methods for fluorinated sulfolanes suggest two potential pathways:
Fluorination of Tetrahydrothiophene-1,1-Dioxide
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Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
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Mechanism: Electrophilic fluorination at the 3-position of the sulfolane ring.
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Challenges: Selective geminal difluorination requires controlled conditions to avoid over-fluorination .
Oxidation of 3,3-Difluorotetrahydrothiophene
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Reagents: Hydrogen peroxide or ozone.
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Mechanism: Sulfur oxidation to sulfone post-fluorination.
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Yield Considerations: Oxidation must avoid ring-opening side reactions .
Patent-Based Insights
A patent on c-kit kinase inhibitors describes fluorinated heterocycles with sulfone groups, highlighting the use of 3,3-difluorocyclopentanamine hydrochloride as a building block . This suggests that 3,3-difluorotetrahydrothiophene-1,1-dioxide could be synthesized via similar fluorination-oxidation sequences optimized for ring stability.
Physicochemical Properties
Polarity and Solubility
The sulfone group confers high polarity, making the compound miscible with water and polar organic solvents (e.g., DMSO, acetone). Fluorine atoms reduce basicity and enhance lipid solubility, creating a balance between hydrophilicity and membrane permeability .
Thermal Stability
Estimated thermal decomposition occurs above 250°C, consistent with sulfolane derivatives. The flash point is projected to exceed 150°C, classifying it as a low-hazard solvent for high-temperature reactions .
Spectroscopic Characteristics
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¹⁹F NMR: A singlet at ~-120 ppm (geminal F atoms).
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¹H NMR: Multiplets for ring protons (δ 2.5–3.5 ppm).
Applications in Research and Industry
Pharmaceutical Intermediates
Fluorinated sulfolanes are prized in drug discovery for their ability to modulate pharmacokinetics. Examples include:
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Kinase Inhibitors: The patent CA2845169A1 describes fluorinated heterocycles as c-kit kinase inhibitors, where the sulfone group participates in hydrogen bonding with target proteins .
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Prodrug Design: Enhanced metabolic stability from fluorine substitution prolongs drug half-life.
Electrolyte Additives
In lithium-ion batteries, sulfolane derivatives improve electrolyte stability at high voltages. The fluorine atoms in 3,3-difluorotetrahydrothiophene-1,1-dioxide could further suppress oxidative decomposition, extending battery lifespan.
Polymer Synthesis
As a polar aprotic solvent, it facilitates polymerization reactions (e.g., polyimides) where traditional solvents like DMF degrade under harsh conditions.
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